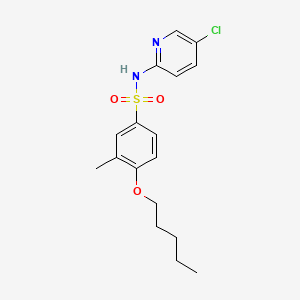![molecular formula C14H11F3N2O2S B13361703 2-methylsulfanyl-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide CAS No. 764705-17-1](/img/structure/B13361703.png)
2-methylsulfanyl-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylthio)-N-(4-(trifluoromethoxy)phenyl)nicotinamide is a complex organic compound that features a trifluoromethoxy group, a methylthio group, and a nicotinamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-N-(4-(trifluoromethoxy)phenyl)nicotinamide typically involves multiple steps, starting with the preparation of the nicotinamide core, followed by the introduction of the trifluoromethoxy and methylthio groups. Common synthetic routes include:
Nucleophilic Substitution: This involves the substitution of a halogen atom in a precursor molecule with a trifluoromethoxy group using reagents like trifluoromethoxide salts.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to minimize side reactions and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylthio)-N-(4-(trifluoromethoxy)phenyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Trifluoromethoxide salts, thiols.
Major Products
Sulfoxides and Sulfones: From oxidation of the methylthio group.
Amines: From reduction of nitro groups.
Substituted Aromatics: From nucleophilic aromatic substitution.
Wissenschaftliche Forschungsanwendungen
2-(Methylthio)-N-(4-(trifluoromethoxy)phenyl)nicotinamide has several applications in scientific research:
Pharmaceuticals: It is investigated for its potential as a drug candidate due to its unique structural features that may interact with biological targets.
Agrochemicals: The compound’s trifluoromethoxy group is known to enhance the bioactivity of agrochemicals, making it a candidate for pesticide development.
Materials Science: Its unique chemical properties make it useful in the development of advanced materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 2-(Methylthio)-N-(4-(trifluoromethoxy)phenyl)nicotinamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance binding affinity to certain enzymes or receptors, while the methylthio group may participate in redox reactions, influencing the compound’s biological activity. The nicotinamide moiety is known to interact with NAD+/NADH-dependent enzymes, potentially affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methylthio)-4-(trifluoromethoxy)phenol: Shares the trifluoromethoxy and methylthio groups but lacks the nicotinamide moiety.
Trifluoromethylpyridines: These compounds contain the trifluoromethyl group and a pyridine ring, similar to the nicotinamide structure.
Uniqueness
2-(Methylthio)-N-(4-(trifluoromethoxy)phenyl)nicotinamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
764705-17-1 |
|---|---|
Molekularformel |
C14H11F3N2O2S |
Molekulargewicht |
328.31 g/mol |
IUPAC-Name |
2-methylsulfanyl-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H11F3N2O2S/c1-22-13-11(3-2-8-18-13)12(20)19-9-4-6-10(7-5-9)21-14(15,16)17/h2-8H,1H3,(H,19,20) |
InChI-Schlüssel |
GATPOZJVRYCWQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Löslichkeit |
3.8 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(acetylamino)phenyl]-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B13361623.png)
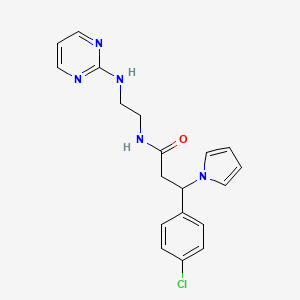
![6-amino-7-(4-chlorobenzenesulfonyl)-5-(4-ethoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B13361633.png)
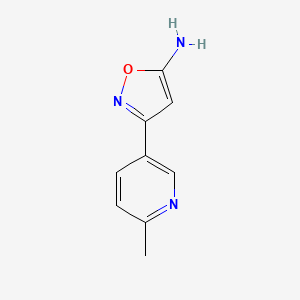
![9-Phenyl-7,9-dihydrobenzo[g]indolo[2,3-b]carbazole](/img/structure/B13361648.png)

![ethyl 4-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B13361660.png)
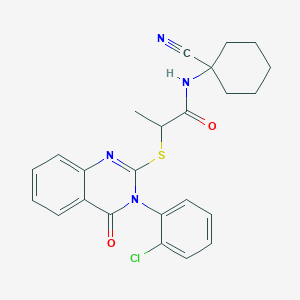
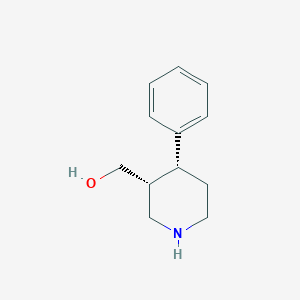
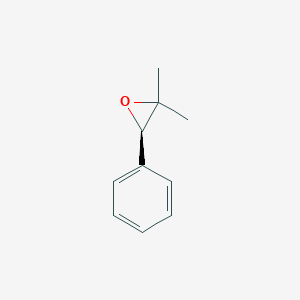
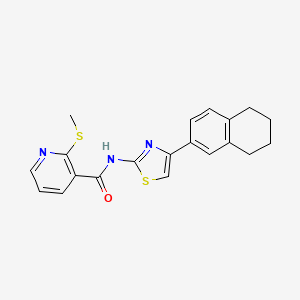
![6-(4-Chlorobenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361696.png)
![(1R,2R)-2-[bis(2-hydroxypropyl)amino]cyclopentan-1-ol](/img/structure/B13361704.png)
